![molecular formula C18H21N3O2S B2689245 N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-63-6](/img/structure/B2689245.png)
N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[3,2-a]pyrimidine ring, a carboxamide group, and benzyl and butyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine ring, which is a heterocyclic ring system containing nitrogen and sulfur atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the carboxamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Research has shown that thiazolopyrimidine derivatives exhibit significant anti-inflammatory properties. A study by Sawant et al. (2012) synthesized various benzylidene oxazolo/thiazolo pyrimidine derivatives, evaluating their anti-inflammatory potential. These derivatives, especially those with electron-withdrawing groups, showed promising anti-inflammatory effects, suggesting their potential as therapeutic agents in inflammatory diseases (R. Sawant, Charusheela A. Bansode, Jyoti Wadekar, 2012). Similar findings were reported by Tozkoparan et al. (1999), who synthesized thiazolo[3,2-a]pyrimidine derivatives that exhibited moderate anti-inflammatory activity at certain dosages, hinting at their utility in treating inflammation (B. Tozkoparan, M. Ertan, P. Kelicen, R. Demirdamar, 1999).
Antimicrobial and Anticancer Properties
Several thiazolopyrimidine compounds have been explored for their antimicrobial and anticancer activities. Abu‐Hashem et al. (2020) synthesized novel thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings highlight the potential of thiazolopyrimidine derivatives in the development of new anti-inflammatory, analgesic, and potentially anticancer drugs (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Moreover, Nagarapu et al. (2013) reported on benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showing promising cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (L. Nagarapu, Satheeshvarma Vanaparthi, Rajashaker Bantu, C. Ganesh Kumar, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-9-20(13-14-7-5-4-6-8-14)16(22)15-12-19-18-21(17(15)23)10-11-24-18/h4-8,12H,2-3,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDRWFZPYSLUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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